molecular formula C14H16ClN3OS B2625710 2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide CAS No. 1385376-67-9

2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide

Cat. No.: B2625710
CAS No.: 1385376-67-9
M. Wt: 309.81
InChI Key: AZXOOEUCMHDUMD-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide is a chemical compound with a complex structure that includes a thiomorpholine ring substituted with a 4-chlorophenyl group and a cyanomethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide typically involves multiple steps, starting with the preparation of the thiomorpholine ring The thiomorpholine ring can be synthesized through the reaction of morpholine with sulfur or sulfur-containing reagents The 4-chlorophenyl group is then introduced via a substitution reaction using 4-chlorobenzyl chloride

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the substitution and acylation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Bromophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide
  • 2-[3-(4-Fluorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide
  • 2-[3-(4-Methylphenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide

Uniqueness

2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the thiomorpholine ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-(cyanomethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c15-12-3-1-11(2-4-12)13-10-20-8-7-18(13)9-14(19)17-6-5-16/h1-4,13H,6-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXOOEUCMHDUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1CC(=O)NCC#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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